6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one
Übersicht
Beschreibung
6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one, also known as Lucidin-ω, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Mechanism of Action
6-Methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one and its analogues have been extensively studied for their antitumor properties. A study highlighted the synthesis of derivatives in this series and their evaluation against murine leukemia and human epidermoid carcinoma cell lines. These compounds showed submicromolar cytotoxicity and a strong correlation between cytotoxic activity and the ability to form covalent adducts with purified DNA. One of the compounds exhibited notable in vivo activity against Colon 38 adenocarcinoma in mice (Nguyen et al., 2006). Another study reinforced these findings, revealing the relationship between the cytotoxic and antitumor activities of these compounds and their DNA binding capabilities (Doan Thi Mai et al., 2003).
Synthesis and Cytotoxic Evaluation
Further research has focused on the synthesis of acronycine analogues in this chemical series, exploring their cytotoxic activities. Notably, certain derivatives displayed cytotoxic activities in the same range as acronycine itself, a known antitumor agent, when tested against murine leukemia cells (Bongui et al., 2005).
Novel Synthesis and Biological Implications
The synthesis of 6-hydroxy-2,12-dimethyl-3H-pyrano[2,3-c]acridine-3,7(12H)-dione by different routes led to the revision of the structure of a related compound, hallacridone, from Ruta graveolens tissue cultures. This synthesis has implications for understanding the biosynthetic pathways of these compounds (Reisch & Gunaherath, 1989).
Cytotoxic Activity Enhancement Through Chemical Modification
The introduction of dialkylaminoalkylamino side chains to the 6-methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-one structure resulted in a significant increase in cytotoxic activity. This modification enhanced the potency of these compounds in arresting cancer cells in the G2 + M phases of the cell cycle, indicating a potential pathway for developing more effective anticancer agents (Costes et al., 2003).
Dimeric Analogs and Their Increased Efficacy
Research on dimeric analogs of acronycine in the benzo[b]pyrano[3,2-h]acridin-7-one series demonstrated that these compounds were more potent than acronycine in inhibiting cell proliferation. The length of the alkyl ether linkage connecting the two benzopyranoacridone units significantly influenced their cytotoxic activity, providing valuable insights for drug design (Gaslonde et al., 2007).
Eigenschaften
IUPAC Name |
6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-19(2)9-8-12-14(23-19)10-15(22-3)16-17(12)20-13-7-5-4-6-11(13)18(16)21/h4-10H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYQKEUFRBPEJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=CC=CC=C4N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.